4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester properties
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester properties
An In-Depth Technical Guide to 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
Introduction: A Versatile Building Block in Modern Drug Discovery
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester is a highly functionalized arylboronic acid derivative of significant interest to researchers in medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a boronic ester moiety, which is a key participant in palladium-catalyzed cross-coupling reactions, and a Boc-protected amine, a staple in peptide synthesis and a common feature in pharmacologically active molecules. The pinacol ester form enhances the stability of the boronic acid, making it less susceptible to degradation pathways like protodeboronation and improving its handling and storage characteristics.[1][2]
The strategic placement of the methyl group ortho to the boronic ester and meta to the amino group provides steric and electronic modulation, allowing chemists to fine-tune the properties of target molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application, with a focus on the practical insights required by professionals in drug development.
Core Physicochemical Properties
The properties of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester are closely related to its non-methylated analog, 4-(N-Boc-amino)phenylboronic acid pinacol ester. The data presented below, primarily based on the well-documented analog, serves as a reliable reference for handling, reaction setup, and characterization.
| Property | Value | Source |
| CAS Number | 1256360-04-9 | [3] |
| Molecular Formula | C₁₈H₂₈BNO₄ | [3] |
| Molecular Weight | 333.23 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | 167-170 °C (for non-methylated analog) | [5][6][7] |
| Functional Groups | Boronic Ester, Carbamate (Boc-Amine) | [5] |
| Storage | Store refrigerated under an inert atmosphere. Air and moisture sensitive. | [8][9] |
Synthesis and Mechanism: The Miyaura Borylation
The most common and efficient method for synthesizing arylboronic esters like the topic compound is the palladium-catalyzed Miyaura borylation reaction.[2] This process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
The synthesis workflow for a representative analog involves starting from the corresponding Boc-protected bromoaniline. The choice of a mild base like potassium acetate (KOAc) is critical; it facilitates the transmetalation step without promoting premature Suzuki coupling side reactions.[2]
Causality in Synthesis:
-
Boc Protection: The aniline is first protected with a di-tert-butyl dicarbonate ((Boc)₂O) group. This is essential to prevent the free amine from interfering with the subsequent palladium-catalyzed borylation reaction.
-
Palladium Catalyst: A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen for its high efficiency and functional group tolerance.
-
Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) serves as the source of the boronic ester moiety. It is stable, easy to handle, and widely used.[2]
-
Base: Potassium acetate (KOAc) is a crucial component. It is believed to form an acetato-palladium complex after oxidative addition, which is more reactive in the transmetalation step. Its mildness prevents the undesired hydrolysis of the pinacol ester.[2]
Reactivity and Application: The Suzuki-Miyaura Cross-Coupling
The primary utility of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[10][11] Boron-containing compounds, in general, have seen a surge in interest for drug development, with several FDA-approved drugs featuring a boronic acid motif.[12][13]
The pinacol ester serves as a "slow-release" source of the active boronic acid, which can minimize side reactions and improve reaction yields, especially with sensitive substrates.[1]
Mechanism Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[11]
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. This step requires activation by a base, which converts the boronic ester into a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Experimental Protocol: A Practical Suzuki-Miyaura Coupling Workflow
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester.
Objective: To couple 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester with a generic aryl bromide (e.g., 4-bromoanisole).
Step-by-Step Methodology
-
Reaction Setup (Self-Validating System):
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester (1.0 equiv).
-
Add the aryl bromide (e.g., 4-bromoanisole, 1.1 equiv). Rationale: A slight excess of the more stable halide component ensures complete consumption of the valuable boronic ester.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the base (e.g., anhydrous K₂CO₃, 2.0-3.0 equiv). Rationale: The base is essential for activating the boronic ester for transmetalation. It must be finely powdered to ensure good reactivity.
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent mixture, typically a 4:1 to 10:1 ratio of an organic solvent to water (e.g., Dioxane/H₂O or Toluene/H₂O). Rationale: Water can play a beneficial role in hydrolyzing the pinacol ester in situ and facilitating the formation of the active boronate species.
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Rationale: This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. Check for the consumption of the limiting starting material (the boronic ester).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine. Rationale: Washing removes the inorganic base and salts.
-
-
Purification and Characterization:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[8][9] Avoid contact with skin and eyes.[14] In case of contact, wash the affected area thoroughly with soap and water.[6][8]
-
Storage: 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester is a combustible solid and should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] It is sensitive to air and moisture and is best stored under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration is recommended.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
-
R&D Chemicals. (n.d.). 4-(Boc-amino)phenylboronic acid pinacol ester. Retrieved from [Link]
-
Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7382–7394. Retrieved from [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3532-3543. Retrieved from [Link]
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Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Singh, R., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. Retrieved from [Link]
-
Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2639. Retrieved from [Link]
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Wimbor, T. (2010). Not boring at all: Boron is the new carbon in the quest for novel drug candidates. EMBO reports, 11(1), 12-16. Retrieved from [Link]
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P212121. (n.d.). 4-(Boc-Amino)-2-methylphenylboronic acid, pinacol ester. Retrieved from [Link]
-
ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
Boron Molecular. (n.d.). 4-(3-Carboxypropionylamino)phenylboronic acid, pinacol ester. Retrieved from [Link]
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